2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide
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Overview
Description
2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide is a chemical compound with the molecular formula C₁₇H₁₂N₂O₄. It is known for its complex molecular structure, which includes a naphthalene ring system substituted with a hydroxy group and a nitrophenyl group. This compound appears as a solid with a light yellow to brown color and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide typically involves the condensation of m-nitroaniline with 3-hydroxy-2-naphthoic acid . The reaction is carried out under acidic conditions, often using acetic acid as a solvent. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-hydroxy-N-(3-aminophenyl)naphthalene-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential antibacterial and herbicidal activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the dyeing and printing of textiles, particularly cotton, PVA, viscose, and silk.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide involves its interaction with biological targets. In antibacterial applications, it inhibits the growth of bacteria by interfering with essential cellular processes. For instance, it can inhibit photosynthetic electron transport in chloroplasts, affecting the energy production in plants . The compound’s nitro group can also undergo reduction to form reactive intermediates that damage bacterial DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-phenylnaphthalene-1-carboxamide
- 2-Hydroxy-N-(4-methylphenyl)naphthalene-1-carboxamide
- 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
Uniqueness
2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
65190-34-3 |
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Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-15-9-8-11-4-1-2-7-14(11)16(15)17(21)18-12-5-3-6-13(10-12)19(22)23/h1-10,20H,(H,18,21) |
InChI Key |
CUYSXRBZVPNZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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